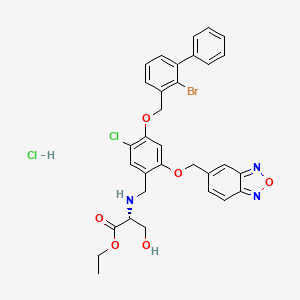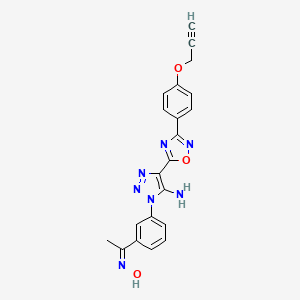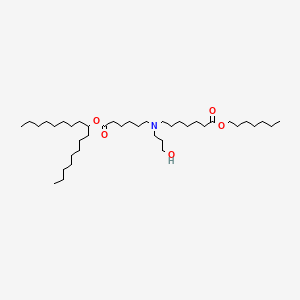
3H-1,2,4-Triazol-3-one, 1,2-dihydro-5-(1-(((3S)-1-(1-oxo-2-propen-1-yl)-3-pyrrolidinyl)oxy)-3-isoquinolinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TAK-020 is a highly selective, orally available covalent inhibitor of Bruton tyrosine kinase. Bruton tyrosine kinase is a cytoplasmic kinase belonging to the Tec family, which plays a crucial role in B-cell receptor signaling and Fc receptor signaling. TAK-020 has shown promise in the treatment of autoimmune diseases and certain types of cancer due to its ability to inhibit Bruton tyrosine kinase effectively .
准备方法
TAK-020 is synthesized through a series of chemical reactions involving the formation of pharmaceutical cocrystals. The preparation methods include the solid grinding method and the slurry method, which consider thermodynamic factors that dominate cocrystal formation. The cocrystals of TAK-020 with gentisic acid were selected based on their enhanced dissolution rate and physicochemical properties .
Synthetic Routes and Reaction Conditions:
Solid Grinding Method: This method involves grinding TAK-020 with gentisic acid to form cocrystals. The process is optimized to achieve a definitive stoichiometric ratio.
Slurry Method: In this method, TAK-020 and gentisic acid are mixed in a solvent to form a slurry, which is then evaporated to obtain the cocrystals.
Industrial Production Methods: The industrial production of TAK-020 involves continuous manufacturing techniques to ensure consistent quality and scalability. The process includes in-line monitoring and process analytical technology to maintain the desired physicochemical properties .
化学反应分析
TAK-020 undergoes various chemical reactions, including:
Oxidation: TAK-020 can undergo oxidation reactions, which may affect its stability and efficacy.
Reduction: Reduction reactions can modify the chemical structure of TAK-020, potentially altering its pharmacological properties.
Substitution: TAK-020 can participate in substitution reactions, where functional groups are replaced by other groups, affecting its activity.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction may yield reduced forms of TAK-020 .
科学研究应用
TAK-020 has several scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of Bruton tyrosine kinase and its effects on B-cell receptor signaling.
Biology: Investigated for its role in modulating immune responses and its potential as a therapeutic agent for autoimmune diseases.
Medicine: TAK-020 is being studied for its efficacy in treating rheumatoid arthritis, systemic lupus erythematosus, and certain types of cancer.
Industry: Utilized in the development of pharmaceutical formulations with enhanced solubility and bioavailability
作用机制
TAK-020 exerts its effects by covalently binding to the active site of Bruton tyrosine kinase, thereby inhibiting its activity. This inhibition disrupts B-cell receptor signaling and Fc receptor signaling, leading to reduced activation and proliferation of B-cells. The molecular targets and pathways involved include the phosphoinositide 3-kinase (PI3K), mitogen-activated protein kinase (MAPK), and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways .
相似化合物的比较
TAK-020 is compared with other Bruton tyrosine kinase inhibitors, such as:
Ibrutinib: An irreversible inhibitor of Bruton tyrosine kinase used in the treatment of B-cell malignancies.
Acalabrutinib: A selective, irreversible Bruton tyrosine kinase inhibitor with fewer off-target effects.
Zanubrutinib: Another irreversible Bruton tyrosine kinase inhibitor with improved pharmacokinetic properties.
Uniqueness of TAK-020: TAK-020 is unique due to its high selectivity for Bruton tyrosine kinase and its enhanced oral absorption through cocrystal formation with gentisic acid. This results in improved solubility and bioavailability compared to other Bruton tyrosine kinase inhibitors .
属性
CAS 编号 |
1627603-21-7 |
|---|---|
分子式 |
C18H17N5O3 |
分子量 |
351.4 g/mol |
IUPAC 名称 |
3-[1-[(3S)-1-prop-2-enoylpyrrolidin-3-yl]oxyisoquinolin-3-yl]-1,4-dihydro-1,2,4-triazol-5-one |
InChI |
InChI=1S/C18H17N5O3/c1-2-15(24)23-8-7-12(10-23)26-17-13-6-4-3-5-11(13)9-14(19-17)16-20-18(25)22-21-16/h2-6,9,12H,1,7-8,10H2,(H2,20,21,22,25)/t12-/m0/s1 |
InChI 键 |
HIMUHMBGRATXMK-LBPRGKRZSA-N |
手性 SMILES |
C=CC(=O)N1CC[C@@H](C1)OC2=NC(=CC3=CC=CC=C32)C4=NNC(=O)N4 |
规范 SMILES |
C=CC(=O)N1CCC(C1)OC2=NC(=CC3=CC=CC=C32)C4=NNC(=O)N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-[4-[5-Phenanthren-2-yl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]guanidine](/img/structure/B11934541.png)
![[5-chloro-3-[(1E,3E)-3,5-dimethylhepta-1,3-dienyl]-6-hydroxy-7-methyl-8-oxoisoquinolin-7-yl] acetate](/img/structure/B11934542.png)

![[4-[2-(Fluoromethoxy)phenyl]phenyl]-imino-methyl-oxo-lambda6-sulfane](/img/structure/B11934557.png)

![2-[4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]-2-methylpropanoic acid](/img/structure/B11934571.png)
![methyl 3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-[4-[(2S)-2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenyl]propanoate;hydrochloride](/img/structure/B11934575.png)
![undecyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11934576.png)
![methyl (2R)-2-[(2,6-dichlorobenzoyl)amino]-3-[4-[6-(dimethylamino)-1-methyl-2,4-dioxoquinazolin-3-yl]phenyl]propanoate](/img/structure/B11934578.png)
